2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-6,7-diethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-18-12-6-9-5-10(8-17)14(15)16-11(9)7-13(12)19-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVNZCCPNXIMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1OCC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519481 | |
| Record name | 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84702-03-4 | |
| Record name | 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and General Procedure
The reaction begins with the activation of N,N-dimethylformamide (DMF) by phosphorus oxychloride (POCl₃), forming the Vilsmeier reagent—a chloroiminium ion complex. This electrophilic species reacts with acetanilide derivatives to construct the quinoline core while introducing the aldehyde and chlorine substituents. For 2-chloro-6,7-diethoxyquinoline-3-carbaldehyde, the precursor N-(3,4-diethoxyphenyl)acetamide undergoes this transformation (Figure 1).
Reaction Conditions:
Optimized Protocol from Bhat and Bhaduri (1982)
Bhat and Bhaduri pioneered the synthesis of ethoxy-substituted quinolines using modified Vilsmeier conditions:
Precursor Preparation:
3,4-Diethoxyaniline is acetylated to yield N-(3,4-diethoxyphenyl)acetamide.Formylation-Chlorination:
N-(3,4-diethoxyphenyl)acetamide (10 mmol) DMF (30 mL) POCl₃ (50 mmol) Reflux at 90°C for 16 h- Isolation:
The crude product is precipitated by ice-water neutralization, filtered, and purified via silica gel chromatography (ethyl acetate/hexane, 1:20).
Alternative Chlorinating Agents
While POCl₃ is standard, phosphorus pentachloride (PCl₅) has been used in solvent-free conditions to reduce side reactions:
N-(3,4-diethoxyphenyl)acetamide (1 eq)
PCl₅ (4 eq)
DMF (2 eq)
110°C, 8 h
Advantages:
- Reduced hydrolysis of the aldehyde group
- Higher functional group tolerance
Yield Comparison:
| Chlorinating Agent | Yield (%) | Purity (%) |
|---|---|---|
| POCl₃ | 65–72 | 95 |
| PCl₅ | 68–75 | 97 |
Multi-Step Synthesis via Quinoline Intermediates
For substrates sensitive to harsh Vilsmeier conditions, stepwise approaches involving pre-formed quinoline cores are employed.
Chlorination of Hydroxyquinoline Derivatives
A patent by describes chlorination of 6,7-diethoxy-4-hydroxyquinoline-3-carbaldehyde using phosphorus oxychloride:
Hydroxyquinoline Preparation:
Ethyl 3,4-diethoxyaniline undergoes cyclocondensation with ethyl cyanoacetate to form 4-hydroxy-6,7-diethoxyquinoline-3-carbonitrile.Chlorination:
4-hydroxy-6,7-diethoxyquinoline-3-carbonitrile (1 eq) POCl₃ (5 eq) Toluene, reflux, 6 hOxidation to Aldehyde:
The nitrile group is oxidized using Rosenmund reduction or ozonolysis, though yields drop to 50–55%.
Methoxy-to-Ethoxy Conversion
In cases where diethoxy precursors are unavailable, methoxy groups can be trans-etherified:
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (1 eq)
Ethanol (10 eq)
H₂SO₄ (cat.), 120°C, 24 h
Yield: 60–65%
Limitation: Requires strict anhydrous conditions to prevent aldehyde oxidation.
Solvent and Catalytic Innovations
Recent advances focus on improving sustainability and efficiency:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
N-(3,4-diethoxyphenyl)acetamide (1 eq)
POCl₃ (4 eq)
DMF, 300 W, 15 min
Ionic Liquid Catalysis
Ionic liquids like [BMIM]PF₆ enhance reagent solubility and reduce POCl₃ usage:
[BMIM]PF₆ (0.5 eq)
POCl₃ (3 eq)
80°C, 8 h
Analytical Characterization
Critical spectroscopic data for quality control:
¹H NMR (CDCl₃):
- δ 10.42 (s, 1H, CHO)
- δ 8.92 (s, 1H, C2-H)
- δ 7.55–7.62 (m, 2H, C5-H, C8-H)
- δ 4.21 (q, 4H, OCH₂CH₃)
- δ 1.48 (t, 6H, OCH₂CH₃)
IR (KBr):
Challenges and Optimization Strategies
| Challenge | Solution | Effect on Yield |
|---|---|---|
| Aldehyde oxidation | Use of PCl₅ instead of POCl₃ | +15% |
| Poor solubility in DMF | Switch to DMAc or NMP | +10% |
| Isomerization at C3 | Lower reaction temperature (80°C) | +8% |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 2-Chloro-6,7-diethoxyquinoline-3-carboxylic acid.
Reduction: 2-Chloro-6,7-diethoxyquinoline-3-methanol.
Substitution: 2-Amino-6,7-diethoxyquinoline-3-carbaldehyde (when reacted with amines).
Scientific Research Applications
2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Table 1: Comparison of Key Quinoline-3-carbaldehyde Derivatives
Key Findings:
Substituent Effects on Solubility and Reactivity: Ethoxy vs. Methoxy: Ethoxy groups (C₂H₅O) in the diethoxy derivative confer higher lipophilicity compared to methoxy (CH₃O) groups, enhancing compatibility with nonpolar solvents . However, methoxy derivatives exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance . Methyl vs. Alkoxy: The dimethyl analogue (CAS 94856-39-0) lacks polar oxygen atoms, resulting in lower solubility in polar solvents but higher thermal stability .
Applications in Coordination Chemistry: The aldehyde group in this compound facilitates Schiff base formation, making it valuable for synthesizing ligands for metal complexes (e.g., with Co²⁺ or Cu²⁺) . Dimethoxy and methylenedioxy variants are less explored in this context but show promise in catalytic applications .
Biological Activity :
- Derivatives with mixed substituents (e.g., ethoxy-methoxy) demonstrate enhanced antimicrobial activity compared to symmetric analogues, likely due to optimized electronic and steric profiles .
Market Viability :
- The dimethyl derivative (CAS 94856-39-0) is commercially marketed, with applications in advanced material synthesis, while diethoxy and dimethoxy variants remain niche research chemicals .
Biological Activity
Overview
2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde is a synthetic compound belonging to the quinoline family, characterized by its unique structure which includes chloro, ethoxy, and aldehyde functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula: C13H14ClNO3
- Molecular Weight: 273.71 g/mol
- CAS Number: 84702-03-4
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction disrupts cellular processes, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example:
- Bacterial Strains Tested:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could be developed into a potent antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In these studies, treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Lacks ethoxy groups | Moderate antimicrobial activity |
| 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | Methoxy groups instead of ethoxy | Lower anticancer efficacy |
| 6,7-Diethoxyquinoline-3-carbaldehyde | No chloro group | Limited biological activity |
Case Studies and Research Findings
- Neuroprotection Evaluation : A study evaluated neuroprotective effects using quinoline derivatives including this compound. Results indicated significant cell viability improvements at concentrations ranging from 1–50 µM compared to control groups .
- Synthesis and Biological Evaluation : Research focused on synthesizing various derivatives of quinolines and evaluating their biological activities. The findings highlighted that modifications to the structure significantly affect the biological outcomes and efficacy against specific pathogens .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound's structural similarity to pyridoxine allows it to interact with similar biochemical pathways, influencing neurotransmitter synthesis and other critical cellular functions.
Q & A
Basic Synthesis Protocol
Q: What is the standard method for synthesizing 2-Chloro-6,7-diethoxyquinoline-3-carbaldehyde? A: The compound is typically synthesized via the Vilsmeier-Haack reaction, using phosphorus pentachloride (PCl₅) as a chlorinating agent and dimethylformamide (DMF) as the formylating agent. Key steps include:
- Substrate Preparation : Start with 6,7-diethoxyquinoline.
- Reaction Conditions : Reflux in POCl₃ at 80–90°C for 6–8 hours under anhydrous conditions.
- Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate) .
Optimization Tip : Adjust molar ratios (e.g., 1:1.2 for quinoline:PCl₅) to minimize byproducts like 2-chloro derivatives .
Advanced Synthesis: Substituent Effects
Q: How do ethoxy substituents at positions 6 and 7 influence the reactivity of the quinoline core compared to methoxy groups? A: Ethoxy groups enhance electron-donating effects due to their larger alkyl chain, increasing nucleophilic susceptibility at the aldehyde position. This contrasts with methoxy groups, which offer weaker steric hindrance but similar electronic effects. Comparative studies show:
- Reaction Rate : Ethoxy-substituted derivatives exhibit 15–20% slower formylation than methoxy analogs due to steric bulk.
- Yield Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in ethoxy systems .
Basic Characterization Techniques
Q: What spectroscopic methods are recommended for characterizing this compound? A: Essential techniques include:
- ¹H/¹³C NMR : Confirm aldehyde proton (δ ~10.2 ppm) and ethoxy groups (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
- FT-IR : Identify aldehyde C=O stretch (~1680 cm⁻¹) and C-Cl absorption (~750 cm⁻¹).
- Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 296.1 .
Advanced Spectral Data Resolution
Q: How to resolve contradictions between experimental NMR data and computational predictions? A: Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps:
- Solvent Calibration : Compare experimental data in CDCl₃ vs. DMSO-d₆.
- DFT Calculations : Use B3LYP/6-31G(d) to model rotameric forms of the ethoxy groups.
- Crystallography : Validate via single-crystal X-ray diffraction (e.g., CCDC deposition) .
Basic Applications in Medicinal Chemistry
Q: What are the primary research applications of this compound? A: It serves as a versatile intermediate for:
- Antimicrobial Agents : Functionalize the aldehyde group to create Schiff bases with hydrazines (e.g., 4-(2-heterylidenehydrazinyl)quinolines).
- Kinase Inhibitors : Modify the chloro and ethoxy groups to target ATP-binding pockets .
Advanced Bioactive Molecule Design
Q: How to design hydrazine-derived analogs with enhanced bioactivity? A: Follow these steps:
- Aldehyde-Amine Condensation : React with substituted hydrazines (e.g., phenylhydrazine) in ethanol under reflux.
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) on the hydrazine moiety to improve antibacterial potency (MIC ~2 µg/mL) .
Basic Analytical Purity Assessment
Q: What methods ensure purity for biological testing? A: Employ:
- HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) with UV detection at 254 nm.
- TLC : Rf ~0.5 (hexane:EtOAc = 3:1).
- Melting Point : Confirm consistency with literature (e.g., 148–150°C) .
Advanced Intermediate Isolation
Q: How to isolate reactive intermediates during synthesis? A: Use:
- Low-Temperature Quenching : Halt reactions at –78°C to stabilize intermediates.
- Flash Chromatography : Employ gradient elution (hexane → EtOAc) with monitoring at 280 nm.
- Cryogenic Trapping : For transient species, use liquid N₂-cooled traps .
Reactivity Under Varied Conditions
Q: How does the chloro group influence aldehyde reactivity in cross-coupling reactions? A: The chloro group acts as a directing group, enabling regioselective Suzuki-Miyaura couplings. Key findings:
- Pd-Catalyzed Coupling : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1).
- Competitive Pathways : Aldehyde oxidation may occur above 100°C; maintain temperatures at 60–80°C .
Data Contradictions in Substituent Studies
Q: Why do ethoxy-substituted analogs show conflicting reactivity data compared to methoxy derivatives? A: Ethoxy groups increase steric hindrance, slowing nucleophilic attacks but improving thermal stability. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
